Ethyl 6-bromo-3-cyano-2-nitrobenzoate
Overview
Description
Ethyl 6-bromo-3-cyano-2-nitrobenzoate is an organic compound with the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol. This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a benzoate ester. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of Ethyl 6-bromo-3-cyano-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl benzoate followed by nitration and cyanation reactions. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale reactions in controlled environments to ensure safety and efficiency. These methods often utilize automated systems to handle the reagents and monitor the reaction conditions.
Chemical Reactions Analysis
Ethyl 6-bromo-3-cyano-2-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Ethyl 6-bromo-3-cyano-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-3-cyano-2-nitrobenzoate involves its interaction with specific molecular targets. The bromine, cyano, and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Ethyl 6-bromo-3-cyano-2-nitrobenzoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-3-cyano-6-nitrobenzoate: Similar structure but different positioning of functional groups.
Ethyl 4-bromo-3-cyano-2-nitrobenzoate: Another isomer with different functional group arrangement.
Ethyl 6-chloro-3-cyano-2-nitrobenzoate: Chlorine atom instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 6-bromo-3-cyano-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-7(11)4-3-6(5-12)9(8)13(15)16/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPAVSUSUTIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.